比卡鲁胺-d4
描述
Bicalutamide-d4 is a non-steroidal androgen receptor inhibitor . It is used to treat prostate cancer that has spread to other parts of the body (metastatic) . It works by blocking the effects of testosterone, a male hormone, which helps stop the growth and spread of cancer cells .
Synthesis Analysis
Bicalutamide analogues have been synthesized for potential treatment of prostate cancer . A series of 15 bicalutamide analogues were prepared and their antiproliferative activity was evaluated against different human prostate cancer cell lines . Another approach involves a one-pot hydroxysulfonylation reaction through a photocatalytic redox process .Molecular Structure Analysis
The molecular formula of Bicalutamide-d4 is C18H14F4N2O4S . It has a molecular weight of 434.4 g/mol . The compound is a racemic mixture that is a 50:50 composition of the ®-bicalutamide and (S)-bicalutamide enantiomers .Chemical Reactions Analysis
Bicalutamide analogues have shown remarkable enhancement in anticancer activity across different prostate cancer cell lines . The deshydroxy analogue was the most active compound . Quantum chemical analysis has been used to understand the interplay of intra- and intermolecular interactions leading to conformational preferences in this molecule .Physical and Chemical Properties Analysis
Bicalutamide-d4 has a molecular weight of 434.4 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 9 . It has a Rotatable Bond Count of 5 . The Exact Mass is 434.08614774 g/mol and the Monoisotopic Mass is 434.08614774 g/mol .科学研究应用
药代动力学和生物等效性研究:比卡鲁胺用于治疗前列腺癌。其药理活性主要归因于其 R 对映体。一项研究验证了一种使用 (-)-d4-BCT 和 (+)-d4-BCT 作为内标在人血浆中估算比卡鲁胺对映体的方法。该方法应用于健康受试者 150mg 剂量制剂的生物等效性研究中,证明了其在药代动力学研究中的实用性 (Pradhan 等,2013)。
变性青年性别烦躁症的治疗:比卡鲁胺已被用作男性转女性变性青少年的二线青春期阻滞剂,在 6 个月内显示出显着的乳房发育。这一新应用凸显了其在性别烦躁症治疗中的潜力 (Neyman 等,2019)。
临床药代动力学和代谢:比卡鲁胺的抗雄激素活性主要来自 (R)-对映体。它表现出复杂的药代动力学,包括缓慢和可饱和的吸收。了解其药代动力学对于优化其临床使用至关重要,尤其是在晚期前列腺癌中 (Cockshott,2004)。
端粒酶活性和前列腺癌:已经分析了比卡鲁胺对前列腺癌细胞系中端粒酶活性和 p53 通路的影响,提供了对其在前列腺癌治疗中的治疗机制的见解 (Bouchal 等,2005)。
前列腺细胞系中的凋亡:该药物在诱导前列腺细胞系凋亡方面具有不同的机制,这对于理解其有效性和推进其临床应用至关重要 (Floyd 等,2009)。
药物递送系统:比卡鲁胺的口服吸收因水溶性有限而变化。已经对用于其全身胶束递送的新型可生物降解共聚物进行了研究,以提高其生物利用度 (Danquah 等,2010)。
雄激素受体调节和前列腺癌:已经研究了比卡鲁胺对 eIF4E phosphorylation 的影响及其对晚期前列腺癌中 mTOR 抑制剂的影响,有助于理解前列腺癌治疗中的耐药机制 (D'Abronzo 等,2017)。
药代动力学中的遗传多态性:已经评估了 ABCB1 和 ABCG2 遗传多态性在比卡鲁胺药代动力学中的作用,突出了遗传因素对其治疗功效和治疗失败的重要性 (Kim 等,2015)。
乳腺癌治疗:一项 II 期研究探索了 bicalutamide 在 AR 阳性、雌激素受体阴性转移性乳腺癌中的应用,显示了其在特定乳腺癌患者群体中的潜在疗效 (Gucalp 等,2013)。
家族性男性特发性性早熟的治疗:Bicalutamide 已与阿那曲唑联合用于治疗家族性男性特发性性早熟,表明其在儿科内分泌疾病中的潜力 (Kreher 等,2006)。
晚期前列腺癌单药治疗:该药物作为晚期前列腺癌单药治疗的安全性、有效性和长期内分泌作用已得到评估,有助于了解其在前列腺癌中的治疗特征 (Soloway 等,1995)。
雄激素受体拮抗:Bicalutamide 通过组装一个转录失活受体发挥雄激素受体拮抗剂的作用,提供了对其在前列腺癌治疗中的作用机制的见解 (Masiello 等,2002)。
历史临床发展:Bicalutamide 在前列腺癌治疗中的临床发展历史已被记录下来,提供了对其作为治疗剂的演变的全面了解 (Kolvenbag 等,1998)。
比较疗效研究:已对 bicalutamide 单药治疗与前列腺癌联合治疗的比较研究进行了研究,突出了其在不同治疗方案中的作用 (Boccardo 等,1999)。
类似物的生物传感器分析:光学生物传感器分析已被用于研究新型 bicalutamide 类似物与雄激素受体的结合,这对于药物开发和理解受体相互作用至关重要 (Fortugno 等,2014)。
葡萄糖醛酸苷化研究:UDP-葡萄糖醛酸转移酶 (UGT)1A9 酶在 bicalutamide 对映体的葡萄糖醛酸苷化中的作用已被探讨,提供了对其代谢和清除的见解 (Grosse 等,2013)。
溶出速率提高:已经对通过吸附过程提高 bicalutamide 溶出速率的研究进行了研究,这对于提高其生物利用度非常重要 (Srikanth 等,2013)。
量子化学研究:已对 bicalutamide 进行了量子化学研究,以了解其分子相互作用和结合特性,有助于药物设计和优化 (Otuokere & Amaku,2015)。
与维生素 D 的药代动力学相互作用:已经研究了维生素 D 对 bicalutamide 药代动力学的影响,这与接受前列腺癌联合治疗的患者相关 (Shi 等,2021)。
作用机制
Target of Action
Bicalutamide-d4, like its parent compound Bicalutamide, primarily targets the androgen receptors . These receptors play a crucial role in the growth of normal and malignant prostatic tissue .
Mode of Action
Bicalutamide-d4 competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin . This interaction inhibits the stimulation of the growth of normal and malignant prostatic tissue .
Biochemical Pathways
Bicalutamide-d4 affects multiple biochemical pathways. It initiates apoptotic and fibrotic pathways, including androgen deprivation, downregulation of the androgen receptor → phosphatidylinositol-3-kinase → Akt pathway, upregulation of the extrinsic apoptotic pathway- tumor necrosis factor α → nuclear factor κB → caspase . It also increases the expressions of fibrosis-related proteins including platelet-derived growth factor β, fibronectin, and collagen IV .
Pharmacokinetics
Bicalutamide-d4, like Bicalutamide, is well-absorbed . Its absolute bioavailability is unknown . Bicalutamide and its metabolites are eliminated in urine, feces, and bile, mainly in the form of conjugates . Approximately 31% of the given dose is excreted unchanged, with the remainder excreted as metabolites, including conjugated bicalutamide and hydroxy-bicalutamide .
Result of Action
The molecular and cellular effects of Bicalutamide-d4’s action include the induction of apoptosis in prostate cell lines . It also contributes to bicalutamide resistance in prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bicalutamide-d4. For instance, the use of Bicalutamide-d4 has been predicted to present an insignificant risk to the environment .
安全和危害
未来方向
生化分析
Biochemical Properties
Bicalutamide-d4, like its parent compound Bicalutamide, is a pure nonsteroidal anti-androgen with a high affinity for androgen receptors . It competes with androgens for the binding of androgen receptors, consequently blocking the action of androgens that stimulate the growth of normal and malignant prostatic tissue .
Cellular Effects
Bicalutamide-d4 is expected to have similar cellular effects as Bicalutamide. Bicalutamide has been shown to have significant effects on various types of cells, particularly prostate cancer cells . It influences cell function by blocking androgen receptors, thereby inhibiting the action of androgens that stimulate cell growth .
Molecular Mechanism
The molecular mechanism of Bicalutamide-d4 is likely to be similar to that of Bicalutamide. Bicalutamide acts by binding to the androgen receptor and inhibiting the action of androgens of adrenal and testicular origin . This binding interaction with the androgen receptor inhibits the stimulation of normal and malignant prostatic tissue growth .
Dosage Effects in Animal Models
A study on Bicalutamide showed that it significantly alleviated allergic rhinitis lesions in an animal model when administered intraperitoneally daily for 7 consecutive days .
Metabolic Pathways
Bicalutamide-d4 is expected to follow similar metabolic pathways as Bicalutamide. Bicalutamide is metabolized almost exclusively by the liver, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
Transport and Distribution
The transport and distribution of Bicalutamide-d4 within cells and tissues are not specifically known. Bicalutamide is known to show extensive plasma protein binding, mainly to albumin . It crosses the blood-brain barrier and exerts effects in the central nervous system .
Subcellular Localization
The subcellular localization of Bicalutamide-d4 is not specifically known. Given that Bicalutamide binds to androgen receptors, it is likely that Bicalutamide-d4 also localizes to the areas where these receptors are present, such as the cytoplasm and nucleus of cells .
属性
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJPYSCBVHEWIU-ZDPIWEEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678685 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185035-71-5 | |
Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。